Raf inhibitor 1 dihydrochloride

説明

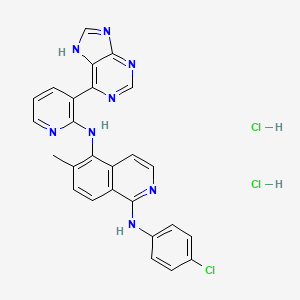

Structure

3D Structure of Parent

特性

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLQRNBAJCQMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Cl3N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Raf Inhibitor 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raf inhibitor 1 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Raf kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Raf inhibitor 1 dihydrochloride, including its interaction with Raf kinases, its impact on cellular signaling, and detailed protocols for its characterization.

Introduction

The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many cancers. The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), acts as a central node in this cascade. This compound has emerged as a valuable tool for dissecting the role of Raf kinases in normal and pathological states and as a potential lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

This compound is classified as a type IIA Raf inhibitor. Its primary mechanism of action involves binding to the inactive, "DFG-out" conformation of the kinase domain of Raf proteins.[1][2] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif, which is critical for ATP binding and catalysis, is flipped outwards from its canonical position. By stabilizing this inactive state, the inhibitor prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of its downstream substrate, MEK.[1]

Signaling Pathway

The canonical RAS/RAF/MEK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase RAS. Activated RAS recruits Raf kinases to the cell membrane, where they become activated through a complex process involving dimerization and phosphorylation. Activated Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses. This compound directly interrupts this cascade at the level of Raf, preventing the downstream activation of MEK and ERK.

References

The Discovery and Synthesis of Raf Inhibitor 1 Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of Raf Inhibitor 1 Dihydrochloride, a potent, type II pan-Raf kinase inhibitor. Details of its mechanism of action, inhibitory activity against wild-type and mutant B-Raf, and its effects on cancer cell proliferation are presented. This guide includes detailed, plausible experimental protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.

Introduction: The Rationale for Pan-Raf Inhibition

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the BRAF gene, is a key oncogenic driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and papillary thyroid cancer. The most common of these mutations, B-Raf V600E, results in a constitutively active B-Raf kinase, leading to uncontrolled cell growth.

While first-generation B-Raf inhibitors targeting the active (DFG-in) conformation of the V600E mutant have shown clinical efficacy, their utility is limited. A significant challenge is the phenomenon of "paradoxical activation," where these inhibitors can promote the dimerization and activation of wild-type Raf isoforms in non-mutant cells, potentially leading to secondary malignancies. This has spurred the development of next-generation inhibitors that can effectively target all Raf isoforms (A-Raf, B-Raf, and C-Raf) and are active against both monomeric mutant B-Raf and the dimeric forms of wild-type Raf that are prevalent in RAS-mutant cancers.

This compound, also referred to as Compound 13 in patent literature, emerged from these efforts as a potent, type IIA pan-Raf inhibitor. By binding to the inactive "DFG-out" conformation of the kinase, it avoids paradoxical activation and demonstrates broad activity, making it a valuable tool for cancer research and a promising scaffold for further drug development.

Discovery of this compound

The discovery of this compound was the result of extensive medicinal chemistry efforts focused on identifying pan-Raf inhibitors with a type II binding mode. The general workflow for the discovery of such an inhibitor is outlined below.

Structural Analysis of Raf Inhibitor 1 Dihydrochloride Complex: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raf inhibitor 1 dihydrochloride (B599025), also known as B-Raf inhibitor 1 and Compound 13, is a potent, type II ATP-competitive inhibitor of Raf kinases. It exhibits low nanomolar inhibitory activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf. Mechanistically, this inhibitor stabilizes the 'DFG-out' inactive conformation of the kinase domain, preventing the protein from adopting its active state. This technical guide provides a comprehensive analysis of the available structural and functional data for the Raf inhibitor 1 dihydrochloride complex, including its binding kinetics, cellular activity, and a model of its interaction with the B-Raf kinase domain. While a specific crystal structure for this complex is not publicly available, this paper draws upon published data and homology modeling to elucidate its mechanism of action.

Introduction to Raf Kinase and the MAPK Signaling Pathway

The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in genes such as BRAF and RAS, is a common driver of tumorigenesis. The B-RafV600E mutation, in particular, is found in a high percentage of melanomas and other cancers, making it a key target for therapeutic intervention.

Quantitative Analysis of Inhibitor Activity

This compound demonstrates potent inhibition of key Raf isoforms. The available biochemical and cellular activity data are summarized below.

Table 1: Biochemical Inhibition Data (Ki)

| Target | Inhibition Constant (Ki) |

| B-Raf (Wild-Type) | 1 nM |

| B-Raf (V600E) | 1 nM |

| C-Raf | 0.3 nM |

Data sourced from MedchemExpress.[1][2]

Table 2: Cellular Proliferation Inhibition (IC50)

| Cell Line | Genotype | IC50 |

| A375 | B-Raf V600E | 0.31 µM |

| HCT-116 | B-Raf Wild-Type | 0.72 µM |

Data sourced from MedchemExpress.[1][2]

Structural Basis of Inhibition: The 'DFG-out' Conformation

While a crystal structure of the this compound complex has not been deposited in the Protein Data Bank (PDB), its mechanism as a type II inhibitor that stabilizes the 'DFG-out' conformation is well-documented.[1][2] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, with the phenylalanine residue occupying a portion of the ATP-binding pocket.[1][2] This conformation is catalytically inactive.

To visualize this interaction, a homology model can be generated using a publicly available crystal structure of B-Raf in complex with a different DFG-out inhibitor, such as PDB ID: 4KSP. In such a model, the key interactions of Raf inhibitor 1 would likely involve:

-

Hydrophobic interactions: The aromatic rings of the inhibitor are expected to form extensive hydrophobic interactions within the ATP binding pocket.

-

Hydrogen bonding: The purine (B94841) and pyridine (B92270) nitrogens, as well as the amine linkers, are likely to form hydrogen bonds with backbone and side-chain residues of the kinase, such as the hinge region.

-

DFG-out stabilization: The inhibitor is expected to occupy the hydrophobic pocket created by the flipped phenylalanine of the DFG motif, thereby stabilizing this inactive conformation.

Experimental Protocols

Detailed experimental protocols for the specific structural determination of the this compound complex are not available due to the absence of a public crystal structure. However, a general workflow for the biochemical characterization and structural analysis of a kinase-inhibitor complex is outlined below.

References

The Dual Nature of Raf Inhibition: A Technical Guide to Raf Inhibitor 1 Dihydrochloride's Impact on the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Raf inhibitor 1 dihydrochloride (B599025) on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will delve into its mechanism of action, provide quantitative data on its potency, and offer detailed experimental protocols for assessing its activity. Furthermore, this guide will illustrate the complex signaling cascades and experimental workflows through detailed diagrams.

Introduction to the MAPK Signaling Pathway and Raf Kinases

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common driver of oncogenesis in a variety of human cancers.[3] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), are central components of this cascade, acting as downstream effectors of Ras GTPases.[4] Upon activation, Raf kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.

Mechanism of Action of Raf Inhibitor 1 Dihydrochloride

This compound is a potent, ATP-competitive kinase inhibitor that targets multiple Raf isoforms. It is classified as a Type IIA inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain.[5] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, with the phenylalanine residue occupying the ATP-binding pocket. By stabilizing this inactive state, this compound prevents the kinase from adopting its active conformation, thereby inhibiting downstream signaling.

However, the activity of many Raf inhibitors, including potentially this one, is context-dependent. In cells with activating B-Raf mutations (e.g., V600E), the inhibitor effectively blocks the constitutively active monomeric kinase, leading to the suppression of the MAPK pathway and inhibition of tumor cell growth.[6] Conversely, in cells with wild-type B-Raf and upstream activation (e.g., Ras mutations), some Raf inhibitors can paradoxically activate the MAPK pathway.[7][8] This phenomenon is thought to occur through the inhibitor-induced dimerization of Raf isoforms, leading to the transactivation of the unbound protomer.[9]

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Kᵢ (nM) |

| B-Raf (Wild-Type) | 1 |

| B-Raf (V600E) | 1 |

| C-Raf (Raf-1) | 0.3 |

Data sourced from publicly available information.[10][11]

Table 2: Cellular Anti-proliferative Activity

| Cell Line | Genotype | IC₅₀ (µM) |

| A375 | B-Raf V600E | 0.31 |

| HCT-116 | K-Ras G13D | 0.72 |

Data sourced from publicly available information.[10]

Experimental Protocols

In Vitro Raf Kinase Activity Assay (MEK Phosphorylation)

This protocol describes a method to measure the ability of this compound to inhibit the phosphorylation of MEK by a specific Raf isoform in a cell-free system.

Materials:

-

Recombinant active Raf kinase (e.g., B-Raf V600E)

-

Recombinant inactive MEK1 (kinase-dead)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

Anti-phospho-MEK1/2 (Ser217/221) antibody

-

Anti-MEK1/2 antibody (for total MEK)

-

Secondary antibody conjugated to a detectable label (e.g., HRP)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant Raf kinase and kinase assay buffer.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.

-

Add the recombinant inactive MEK1 substrate to the reaction mixture.

-

Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Kₘ for the specific Raf isoform).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes at 95-100°C.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MEK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MEK1/2.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the proliferation of cancer cell lines.[10]

Materials:

-

Cancer cell lines of interest (e.g., A375, HCT-116)

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of key MAPK pathway proteins (p-MEK, p-ERK) in cells treated with this compound.[12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-total MEK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by adding Laemmli buffer and heating.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with the desired primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

The following diagrams illustrate the MAPK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

Caption: The canonical Ras-Raf-MEK-ERK (MAPK) signaling pathway.

Caption: Dual mechanism of Raf inhibitor 1 on the MAPK pathway.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a powerful research tool for dissecting the complexities of the MAPK signaling pathway. Its potent and selective inhibition of Raf kinases, coupled with the intriguing phenomenon of paradoxical activation, provides a unique opportunity to study the nuanced regulation of this critical cellular cascade. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate the effects of this and similar compounds in various cancer models, ultimately contributing to the development of more effective targeted therapies.

References

- 1. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raf-1 promotes cell survival by antagonizing apoptosis signal-regulating kinase 1 through a MEK–ERK independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. ch.promega.com [ch.promega.com]

- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

cellular targets of Raf inhibitor 1 dihydrochloride

An In-depth Technical Guide to the Cellular Targets of Raf Inhibitor 1 Dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the cellular targets and mechanism of action of Raf inhibitor 1 dihydrochloride, a potent kinase inhibitor. The information is compiled from publicly available scientific resources and is intended for research and drug development professionals.

Core Cellular Targets and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of Raf kinases.[1][2][3] It demonstrates high affinity for both B-Raf and C-Raf isoforms, including the clinically relevant B-Raf V600E mutant.[1][2][3] The inhibitor binds to the inactive, DFG-out conformation of the kinase, stabilizing it in this state and preventing the conformational changes required for kinase activity.[1][2] This mode of inhibition leads to the suppression of the downstream MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making Raf kinases attractive therapeutic targets.[4][7]

The primary are:

-

B-Raf (wild-type and V600E mutant): Inhibition of B-Raf is a key mechanism for its anti-proliferative effects in cancers driven by B-Raf mutations, such as melanoma.[1][8]

-

C-Raf (Raf-1): Inhibition of C-Raf contributes to the overall suppression of the MAPK pathway.[1][3][9]

In cellular contexts, inhibition of the Raf kinases by this compound leads to a decrease in the phosphorylation of their downstream substrates, MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, ultimately leading to reduced proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.[8]

Quantitative Data on Inhibitor Potency

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key potency data.

Table 1: In Vitro Kinase Inhibition

| Target | Parameter | Value (nM) |

| C-Raf | Ki | 0.3[1][2][3] |

| B-Raf (wild-type) | Ki | 1[1][2][3] |

| B-Raf (V600E) | Ki | 1[1][2][3] |

| Lck | IC50 | 83[8] |

| Tie2 | IC50 | 120[8] |

| KDR (VEGFR2) | IC50 | 1,000[8] |

| p38α | IC50 | >1,600[8] |

Table 2: Cellular Activity

| Cell Line | Assay | Parameter | Value (nM) |

| A375 (Melanoma, B-Raf V600E) | ERK Phosphorylation Inhibition | IC50 | 1.8[2][8] |

| A375 (Melanoma, B-Raf V600E) | Anti-proliferative Activity | IC50 | 310[1][2] |

| HCT-116 (Colon Cancer) | Anti-proliferative Activity | IC50 | 720[1][2] |

Signaling Pathway and Experimental Workflows

MAPK/ERK Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn recruits and activates Raf kinases. Activated Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression, leading to cellular proliferation and survival.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of this compound.

Experimental Workflow: Cellular Proliferation Assay

This diagram illustrates the workflow for assessing the anti-proliferative effect of this compound on cancer cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. cusabio.com [cusabio.com]

- 7. benchchem.com [benchchem.com]

- 8. B-RAF Inhibitor 1 (hydrochloride) | CAS 1191385-19-9 | Cayman Chemical | Biomol.com [biomol.com]

- 9. selleckchem.com [selleckchem.com]

A Technical Guide to Raf Inhibitor 1 Dihydrochloride for BRAF Mutant Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant portion of human cancers, most notably melanoma. The discovery of specific inhibitors targeting mutant BRAF has revolutionized the treatment landscape for these malignancies. This technical guide provides an in-depth overview of Raf inhibitor 1 dihydrochloride (B599025), a potent pan-Raf inhibitor, for its application in BRAF mutant cancer research.

Raf inhibitor 1 dihydrochloride, also known as B-Raf inhibitor 1 (Compound 13), is a type IIA Raf inhibitor. It uniquely binds to and stabilizes the inactive, DFG-out conformation of Raf kinases.[1][2][3] This mechanism of action allows for potent inhibition of both wild-type and mutant forms of B-Raf, as well as C-Raf.[1][2][3]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of Raf kinases at the biochemical level and translates this activity into effective suppression of proliferation in cancer cell lines harboring the BRAF V600E mutation.

Table 1: Biochemical Activity of this compound

| Target | Inhibition Constant (Ki) |

| B-Raf (Wild-Type) | 1 nM[1][2][3] |

| B-Raf (V600E) | 1 nM[1][2][3] |

| C-Raf | 0.3 nM[1][2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | BRAF Status | IC50 (Proliferation) |

| A375 | Melanoma | V600E | 0.31 µM[1][2][3] |

| HCT-116 | Colon Cancer | KRAS G13D | 0.72 µM[1][2][3] |

Signaling Pathway Inhibition

This compound effectively blocks the MAPK signaling cascade by directly inhibiting Raf kinases. This leads to a reduction in the phosphorylation of downstream effectors MEK and ERK, ultimately inhibiting the transcriptional activation of genes involved in cell proliferation and survival.

Experimental Protocols

In Vitro Kinase Assay (IC50/Ki Determination)

This protocol outlines a method to determine the inhibitory activity of this compound against BRAF V600E kinase.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, combine the recombinant human BRAF V600E enzyme, inactive MEK1 substrate, and the diluted inhibitor in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding a final concentration of ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Terminate the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.[4]

Cell Proliferation Assay (IC50 Determination)

This protocol describes the determination of the anti-proliferative effect of this compound on the A375 melanoma cell line.

Methodology:

-

Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the results to untreated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol details the assessment of the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK.

Methodology:

-

Cell Treatment: Treat A375 cells with varying concentrations of this compound for 1 hour.[2]

-

Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.[5]

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.[5]

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using A375 cells.

Methodology:

-

Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally. A potential formulation is a homogeneous suspension in Carboxymethylcellulose-sodium (CMC-Na).[6]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

This compound is a potent pan-Raf inhibitor with significant potential for research in cancers driven by BRAF mutations. Its distinct mechanism of action and demonstrated efficacy in preclinical models make it a valuable tool for investigating the intricacies of the MAPK signaling pathway and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their studies.

References

Pharmacodynamics of Raf Inhibitor 1 Dihydrochloride in Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway is initiated by the activation of Ras, a small GTPase, which then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[3][4] Activated Raf proteins phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2.[1][3] Activated ERK translocates to the nucleus, where it modulates the activity of numerous transcription factors to drive gene expression.[2][4]

Dysregulation of the Raf/MEK/ERK pathway, often through mutations in BRAF (e.g., V600E), is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] Raf inhibitors are a class of small molecules designed to block the kinase activity of Raf proteins, thereby inhibiting downstream signaling and suppressing cancer cell growth.[6]

This document provides a detailed technical overview of the pharmacodynamics of Raf inhibitor 1 dihydrochloride (B599025), a potent pan-Raf kinase inhibitor, in various cell lines. It summarizes key quantitative data, outlines experimental methodologies, and illustrates the inhibitor's mechanism of action within the relevant signaling pathway.

Core Pharmacodynamic Data

The inhibitory activity of Raf inhibitor 1 dihydrochloride has been characterized through both enzymatic and cell-based assays. The compound demonstrates high potency against wild-type and mutant forms of B-Raf, as well as C-Raf.

Enzymatic Activity

The inhibitor's potency against isolated Raf kinase enzymes is typically measured by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Target Kinase | Parameter | Value (nM) |

| B-Raf (Wild-Type) | Ki | 1 |

| B-Raf (V600E Mutant) | Ki | 1 |

| C-Raf (Wild-Type) | Ki | 0.3 |

| [7][8][9] |

Cellular Activity

In cell-based assays, the inhibitor's efficacy is commonly assessed by its half-maximal inhibitory concentration (IC50) for both antiproliferative effects and target engagement (i.e., inhibition of downstream signaling).

| Cell Line | Cancer Type | BRAF Status | Parameter | Value (µM) |

| A375 | Melanoma | V600E | Antiproliferation IC50 | 0.31 |

| A375 | Melanoma | V600E | p-ERK Inhibition IC50 | 0.002 |

| HCT-116 | Colon Cancer | Wild-Type | Antiproliferation IC50 | 0.72 |

| [7][10] |

Mechanism of Action and Signaling Pathway

Raf inhibitor 1 is a potent kinase inhibitor that functions by binding to the ATP-binding pocket of Raf enzymes.[7] Specifically, it has been shown to stabilize B-Raf in an inactive, "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active orientation.[7] This prevents the kinase from adopting its active state, thereby blocking the phosphorylation of its downstream substrate, MEK.

The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of intervention for this compound.

Key Experimental Protocols

The pharmacodynamic evaluation of this compound relies on a set of standardized in vitro assays.

In Vitro Kinase Assay (Ki Determination)

This assay quantifies the direct inhibitory effect of the compound on purified Raf enzyme activity.

-

Reagents: Recombinant human B-Raf (wild-type or V600E) and C-Raf enzymes, inactive MEK1 as a substrate, ATP, and the test compound (this compound).

-

Procedure: a. Serially dilute the inhibitor to a range of concentrations. b. In a microplate, combine the Raf enzyme, inactive MEK1, and the inhibitor at each concentration. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated MEK). d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction.

-

Data Analysis: a. Quantify the amount of phosphorylated MEK. b. Plot the percentage of kinase activity against the inhibitor concentration. c. Calculate the Ki value using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, which relates Ki to the IC50 value and the ATP concentration.

Cellular Antiproliferation Assay (IC50 Determination)

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.

-

Cell Culture: Culture cancer cell lines (e.g., A375, HCT-116) in appropriate media and conditions.

-

Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a prolonged period (typically 72 hours). c. After the incubation period, add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification like CellTiter-Glo®). d. Incubate for the time specified by the reagent manufacturer. e. Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: a. Normalize the data to untreated control wells (100% viability) and background wells (0% viability). b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for Pathway Modulation (p-ERK IC50)

This method assesses target engagement within the cell by measuring the phosphorylation level of ERK, a key downstream effector of Raf.

-

Cell Treatment: a. Seed cells (e.g., A375) in 6-well plates and grow to approximately 80% confluency. b. Treat the cells with a serial dilution of this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH, β-actin) is also used. e. Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Data Analysis: a. Perform densitometry analysis on the bands to quantify the p-ERK/t-ERK ratio for each inhibitor concentration. b. Normalize the ratios to the untreated control. c. Plot the normalized p-ERK levels against the inhibitor concentration and fit the curve to determine the IC50 value for target inhibition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the pharmacodynamics of a Raf inhibitor in cell lines.

Conclusion

This compound is a highly potent, pan-Raf inhibitor that effectively blocks the Raf/MEK/ERK signaling pathway. It demonstrates low nanomolar potency against both wild-type and V600E mutant B-Raf as well as C-Raf in enzymatic assays.[7][8][9] This enzymatic potency translates into effective on-target pathway inhibition in cells, as evidenced by the low nanomolar IC50 for p-ERK suppression in the BRAF V600E-mutant A375 cell line.[7][10] The compound also exhibits potent antiproliferative activity against cancer cell lines that are dependent on the Raf/MEK/ERK pathway for their growth and survival. The detailed protocols and data presented herein provide a comprehensive guide for researchers working to characterize Raf inhibitors and their pharmacodynamic effects in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. shigematsu-bio.com [shigematsu-bio.com]

Methodological & Application

Raf inhibitor 1 dihydrochloride solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the solubility and stock solution preparation of Raf inhibitor 1 dihydrochloride (B599025). It is intended to guide laboratory personnel in the proper handling and use of this compound for research purposes.

Chemical Information and Solubility

Raf inhibitor 1 dihydrochloride is a potent inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway.[1][2] It has been shown to inhibit wild-type B-Raf, B-Raf(V600E), and C-Raf with high potency.[1][2][3][4] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁Cl₃N₈ | [3] |

| Molecular Weight | 551.86 g/mol | [3][4] |

| CAS Number | 1191385-19-9 | [3][5] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (181.2 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3][4] |

| Water | Insoluble | - | [3] |

| Ethanol | Insoluble | - | [3] |

| DMF | 1 mg/mL | - | [5] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [5] |

Signaling Pathway

Raf inhibitor 1 targets the Ras-Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Raf inhibitor 1 binds to and stabilizes an inactive conformation of Raf kinases, thereby blocking downstream signaling.[1][2]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Raf inhibitor 1.

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or polypropylene (B1209903) tube

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol:

-

Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder based on its molecular weight of 551.86 g/mol ).

-

Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4] The solid powder can be stored at -20°C for up to 3 years.[3][4]

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [3][4] |

| Stock Solution in DMSO | -20°C | 1 month | [4] |

| Stock Solution in DMSO | -80°C | 1 year | [1][4] |

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for the preparation of this compound stock solution.

Safety and Handling

-

This compound is for research use only and not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

In case of contact with skin or eyes, wash immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Raf Inhibitor 1 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raf inhibitor 1 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Raf kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making Raf kinases attractive therapeutic targets. This document provides detailed protocols for the use of Raf inhibitor 1 dihydrochloride in cell culture experiments to investigate its effects on cancer cell lines, including methodologies for assessing its impact on cell proliferation and signaling pathways.

Raf inhibitor 1 is a type IIA Raf inhibitor that binds to the inactive, DFG-out conformation of the kinase.[2][4][5] It potently inhibits wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf.[1][2][3][4] Understanding its mechanism of action and having robust protocols for its use are essential for preclinical cancer research and drug development.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its effects by binding to and inhibiting the kinase activity of Raf proteins. This prevents the subsequent phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. The ultimate result is the downregulation of a signaling cascade that is crucial for cell proliferation, survival, and differentiation.

Caption: Mechanism of action of this compound in the MAPK/ERK pathway.

Data Presentation

In Vitro Inhibitory and Anti-proliferative Activity

| Parameter | Target | Value | Cell Line | Assay Type |

| Ki | B-RafWT | 1 nM | - | Enzymatic Assay |

| Ki | B-RafV600E | 1 nM | - | Enzymatic Assay |

| Ki | C-Raf | 0.3 nM | - | Enzymatic Assay |

| IC50 | Proliferation | 0.31 µM | A375 (B-RafV600E) | Cell Viability |

| IC50 | Proliferation | 0.72 µM | HCT-116 | Cell Viability |

| IC50 | pERK Inhibition | 1.8 nM | A375 (B-RafV600E) | Cellular Assay |

This data is compiled from multiple sources.[1][2][5][6]

Experimental Protocols

Reagent Preparation and Storage

1. Reconstitution of Lyophilized Powder:

This compound is soluble in DMSO but insoluble in water and ethanol.[3][7]

-

To prepare a high-concentration stock solution (e.g., 10 mM or 50 mM), reconstitute the lyophilized powder in fresh, anhydrous DMSO.[1][7]

-

For example, to make a 10 mM stock solution from 1 mg of powder (Molecular Weight: 551.86 g/mol ), add 181.2 µL of DMSO.

-

Briefly vortex and/or sonicate if necessary to ensure complete dissolution.[1]

2. Storage:

-

Stock Solution in DMSO: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[3][7]

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT reagent (or other viability assay reagent)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range to test is from 0.01 µM to 100 µM.[8]

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Caption: Experimental workflow for a cell viability assay using Raf inhibitor 1.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets like MEK and ERK.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Troubleshooting

-

Low Inhibitor Potency: Ensure the DMSO used for reconstitution is anhydrous, as moisture can reduce solubility and activity.[3][7] Prepare fresh dilutions from the frozen stock for each experiment.

-

Paradoxical Activation: In some wild-type B-Raf cell lines, low concentrations of Raf inhibitors can paradoxically activate the MAPK pathway.[9][10] This is a known phenomenon and should be considered when interpreting results. A broad dose-response analysis is recommended.

-

Inconsistent Results: Standardize cell seeding densities and treatment times. Ensure consistent passage numbers for the cell lines used.

These application notes and protocols provide a comprehensive framework for utilizing this compound in cell culture-based research. Adherence to these methodologies will aid in obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

effective concentration of Raf inhibitor 1 dihydrochloride for western blot

Application Notes: Raf Inhibitor 1 Dihydrochloride (B599025)

Product: Raf Inhibitor 1 Dihydrochloride (also known as B-Raf Inhibitor 1 Dihydrochloride)

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent, ATP-competitive, type IIA kinase inhibitor that targets multiple isoforms of the Raf family, including B-Raf and C-Raf.[1][2][3][4] It binds to and stabilizes the inactive, DFG-out conformation of the kinase.[1][2] The Raf kinases are crucial components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which regulates fundamental cellular processes like proliferation, differentiation, and survival.[5][6][][8] Dysregulation of this pathway, often through mutations in B-Raf (e.g., V600E), is a key driver in many human cancers, including melanoma and colorectal cancer.[9][10] This document provides detailed protocols for utilizing this compound to study its effects on the MAPK pathway, specifically via Western blot analysis of ERK phosphorylation.

Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a three-tiered kinase cascade that transmits extracellular signals to the cell nucleus.[11] Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), RAS GTPase recruits and activates RAF kinases.[6][8] Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[5] Activated ERK translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival.[] this compound specifically blocks the kinase activity of RAF, thereby preventing the phosphorylation of MEK and subsequent activation of ERK.[12]

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by Raf Inhibitor 1.

Quantitative Data

The potency of this compound has been characterized by its kinase inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50) in cell proliferation assays.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | B-Raf (Wild-Type) | 1 nM | [1][2][4] |

| B-Raf (V600E Mutant) | 1 nM | [1][2][4] | |

| C-Raf | 0.3 nM | [1][2][4] | |

| IC50 | A375 (Melanoma, B-Raf V600E) | 0.31 µM | [1][2] |

| (Cell Proliferation) | HCT-116 (Colon Cancer) | 0.72 µM | [1][2] |

Experimental Protocols

A. Determining the Effective Concentration for Western Blot

The optimal concentration of this compound required to inhibit ERK phosphorylation should be determined empirically for each cell line. A dose-response experiment is recommended. Based on the IC50 values for cell proliferation (0.31-0.72 µM), a starting concentration range of 0.1 µM to 10 µM is advised.

Protocol Workflow:

Caption: Standard workflow for Western blot analysis of inhibitor-treated cells.

B. Detailed Protocol: Cell Treatment and Protein Extraction

Materials:

-

Cell line of interest (e.g., A375)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere by incubating overnight under standard conditions (e.g., 37°C, 5% CO2).

-

Inhibitor Treatment:

-

Prepare serial dilutions of the inhibitor in complete culture medium from the 10 mM stock. For a dose-response experiment, typical final concentrations might be 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.

-

Include a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 0.1% DMSO).

-

Aspirate the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.

-

-

Incubation: Incubate the cells for the desired treatment duration. A time course experiment (e.g., 1, 4, 8, 24 hours) can be performed, but an initial time point of 1-4 hours is often sufficient to observe effects on signaling pathways.[2][13][14]

-

Cell Lysis:

-

After incubation, place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new, clean tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

C. Detailed Protocol: Western Blotting

Materials:

-

Protein lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Phospho-p44/42 MAPK (Erk1/2)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse or Rabbit anti-GAPDH or β-Actin (loading control)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1 mg/mL) with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's protocol.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 6).

-

Detection: Apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To assess total ERK and a loading control, the membrane can be stripped and reprobed. Incubate the membrane with the anti-Total ERK antibody, followed by detection. Repeat for the loading control antibody (e.g., anti-GAPDH).

Expected Results: A successful experiment will show a dose-dependent decrease in the signal for phosphorylated ERK (p-ERK) in cells treated with this compound compared to the DMSO vehicle control. The levels of total ERK and the loading control should remain relatively constant across all lanes, confirming that the observed effect is due to the inhibition of phosphorylation and not a change in total protein expression or loading errors. The effective concentration will be the lowest dose that produces a significant reduction in p-ERK levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Raf Inhibitor 1 Dihydrochloride in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Raf inhibitor 1 dihydrochloride (B599025) in mouse models, particularly for preclinical anti-cancer efficacy studies. This document outlines recommended dosages, administration routes, and detailed experimental protocols based on available data.

Overview

Raf inhibitor 1 dihydrochloride is a potent and selective inhibitor of RAF kinases, including B-Raf and C-Raf, which are key components of the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver in various cancers. These protocols are designed to assist researchers in evaluating the anti-tumor activity of this inhibitor in xenograft mouse models.

Data Presentation

In Vivo Dosage and Administration of this compound

The following table summarizes reported dosages of B-RAF inhibitor 1 (hydrochloride), a compound understood to be analogous to this compound, in mouse xenograft models.

| Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Outcome |

| Xenograft | A375 SQ2 | Not Specified | ED₅₀: 1.3 mg/kg/day | Daily | Reduced tumor growth |

| Xenograft | A375 SQ2 | Not Specified | 5 mg/kg/day | For 14 days | 85% tumor regression |

| Xenograft | MIA PaCa-2 | Not Specified | 5 and 10 mg/kg/day | Daily | Increased tumor growth (paradoxical effect) |

Signaling Pathway

The MAPK/ERK signaling pathway is a critical cascade that regulates cell proliferation, survival, and differentiation. Raf inhibitor 1 targets the RAF kinases within this pathway.

Caption: Raf inhibitor 1 targets RAF kinases in the MAPK/ERK pathway.

Experimental Workflow

A typical workflow for an in vivo efficacy study using a xenograft mouse model is depicted below.

Caption: Workflow for a xenograft mouse model efficacy study.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension for oral administration.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile water for injection or saline

-

Sterile beakers and magnetic stirrer

-

Vortex mixer

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na powder to 100 mL of sterile water or saline while stirring vigorously to prevent clumping.

-

Continue stirring until the CMC-Na is fully dissolved and the solution is clear.

-

-

Dosing Suspension Preparation (Example for a 5 mg/kg dose):

-

Calculation:

-

Assume an average mouse weight of 20 g (0.02 kg).

-

Dose per mouse = 5 mg/kg * 0.02 kg = 0.1 mg.

-

Assume a dosing volume of 10 mL/kg, which is 0.2 mL for a 20 g mouse.

-

Required concentration = 0.1 mg / 0.2 mL = 0.5 mg/mL.

-

-

Preparation:

-

Weigh the required amount of this compound. For example, to prepare 10 mL of the dosing suspension, weigh 5 mg of the inhibitor.

-

In a sterile container, add the weighed inhibitor powder.

-

Add a small amount of the 0.5% CMC-Na vehicle and triturate to form a smooth paste.

-

Gradually add the remaining vehicle to reach the final volume (10 mL in this example) while continuously stirring or vortexing to ensure a homogenous suspension.

-

-

-

Administration:

-

Before each administration, thoroughly mix the suspension by vortexing.

-

Administer the suspension to mice using an appropriately sized oral gavage needle. The volume administered should be based on the individual mouse's body weight.

-

Protocol 2: Administration of this compound via Osmotic Pump

This protocol is for continuous delivery of the inhibitor.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Sterile saline

-

Alzet® osmotic pumps (select a model with an appropriate delivery rate and duration for your study)

-

Sterile microcentrifuge tubes

Procedure:

-

Vehicle Preparation (Example: 50% DMSO, 50% PEG400):

-

In a sterile tube, mix equal volumes of DMSO and PEG400.

-

-

Dosing Solution Preparation (Example for a 1.3 mg/kg/day dose):

-

Calculation:

-

Assume an average mouse weight of 20 g (0.02 kg).

-

Daily dose per mouse = 1.3 mg/kg/day * 0.02 kg = 0.026 mg/day.

-

Select an osmotic pump with a specific flow rate, for example, 0.25 µL/hour.

-

Daily volume delivered = 0.25 µL/hour * 24 hours/day = 6 µL/day = 0.006 mL/day.

-

Required concentration = 0.026 mg / 0.006 mL ≈ 4.33 mg/mL.

-

-

Preparation:

-

Weigh the required amount of this compound. To prepare 1 mL of the solution, weigh 4.33 mg of the inhibitor.

-

Dissolve the inhibitor in the prepared DMSO/PEG400 vehicle. Ensure it is fully dissolved. The solution should be clear.

-

-

-

Pump Filling and Implantation:

-

Fill the osmotic pumps with the prepared dosing solution according to the manufacturer's instructions.

-

Surgically implant the pumps subcutaneously in the dorsal region of the mice under aseptic conditions.

-

Close the incision with wound clips or sutures.

-

Monitor the animals for recovery from surgery.

-

Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines the general procedure for conducting an efficacy study.

Procedure:

-

Cell Culture and Implantation:

-

Culture the desired cancer cell line (e.g., A375 human melanoma cells) in the recommended growth medium.

-

Harvest cells and resuspend them in sterile, serum-free medium or PBS, often mixed with Matrigel®, at a suitable concentration (e.g., 5 x 10⁶ cells in 100 µL).

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound or the vehicle control according to the chosen protocol (oral gavage or osmotic pump).

-

Monitor animal health and body weight regularly throughout the study.

-

-

Endpoint Analysis:

-

The primary endpoint is typically tumor growth inhibition. Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight and volume can be measured.

-

Further analysis, such as Western blotting for downstream pathway markers (e.g., p-ERK) or immunohistochemistry, can be performed on tumor tissues.

-

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, administration routes, and schedules based on the specific mouse model, cell line, and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Cell Viability Assay with Raf Inhibitor 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF, is a key driver in the development and progression of numerous cancers. The BRAF V600E mutation, in particular, is prevalent in a significant percentage of melanomas and other solid tumors, leading to constitutive activation of the pathway and uncontrolled cell growth.

Raf inhibitor 1 dihydrochloride (B599025) is a potent, ATP-competitive kinase inhibitor that targets multiple isoforms of the Raf kinase, including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf, with high affinity.[1][2] It functions as a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase.[1][2][3] This mode of action prevents the phosphorylation of downstream targets MEK1/2, thereby inhibiting the entire signaling cascade and leading to decreased cell viability in susceptible cancer cell lines.

These application notes provide a detailed protocol for assessing the cytotoxic effects of Raf inhibitor 1 dihydrochloride on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Signaling Pathway and Mechanism of Action

The Raf/MEK/ERK signaling cascade is initiated by the activation of Ras, which then recruits and activates Raf kinases at the cell membrane. Activated Raf phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and survival. This compound directly inhibits the kinase activity of B-Raf and C-Raf, blocking this signaling cascade and inducing cell cycle arrest and apoptosis in BRAF-dependent cancer cells.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials and Reagents

-

Cell Lines:

-

A375 (human melanoma, BRAF V600E positive)

-

HCT-116 (human colorectal carcinoma, KRAS mutant, wild-type BRAF)

-

-

Reagents:

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM) or McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Equipment:

-

96-well flat-bottom sterile culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

-

Multichannel pipette

-

Experimental Workflow

Step-by-Step Protocol

-

Cell Seeding:

-

Culture A375 and HCT-116 cells in their respective appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Harvest cells and perform a viable cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Presentation

The anti-proliferative activity of this compound is cell-line dependent. Below are representative IC50 values.[1][2]

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) |

| A375 | Melanoma | V600E Mutant | 0.31 |

| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.72 |

Hypothetical Dose-Response Data

| Inhibitor Conc. (µM) | A375 % Viability | HCT-116 % Viability |

| 0 (Vehicle) | 100 | 100 |

| 0.01 | 98.5 | 99.1 |

| 0.03 | 92.1 | 95.3 |

| 0.1 | 75.4 | 88.7 |

| 0.3 | 51.2 | 76.5 |

| 1.0 | 22.8 | 48.9 |

| 3.0 | 8.1 | 25.6 |

| 10.0 | 3.5 | 12.3 |

Troubleshooting

-

High background absorbance: Ensure complete removal of MTT-containing medium before adding DMSO. Check for contamination in the cell cultures.

-

Low signal: Optimize cell seeding density and incubation times. Ensure the MTT reagent is properly stored and active.

-

High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly.

Conclusion

This protocol provides a robust framework for evaluating the in vitro efficacy of this compound. The MTT assay is a reliable method for determining the dose-dependent cytotoxic effects of this inhibitor on cancer cell lines. The provided data and visualizations offer a comprehensive overview of the inhibitor's mechanism of action and its potential as a therapeutic agent for cancers with a dysregulated MAPK pathway.

References

Application Notes: Utilizing Raf Inhibitor 1 Dihydrochloride in Kinase Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction